1-(3-Chlorophenyl)-3-(4-phenyl-1,3-thiazol-2-yl)urea
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Overview
Description
1-(3-Chlorophenyl)-3-(4-phenyl-1,3-thiazol-2-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chlorophenyl)-3-(4-phenyl-1,3-thiazol-2-yl)urea typically involves the reaction of 3-chloroaniline with 4-phenyl-2-isothiocyanatothiazole. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the urea linkage.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chlorophenyl)-3-(4-phenyl-1,3-thiazol-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted urea derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-3-(4-phenyl-1,3-thiazol-2-yl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would require detailed experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Chlorophenyl)-3-(4-methyl-1,3-thiazol-2-yl)urea
- 1-(3-Chlorophenyl)-3-(4-ethyl-1,3-thiazol-2-yl)urea
- 1-(3-Chlorophenyl)-3-(4-phenyl-1,3-oxazol-2-yl)urea
Uniqueness
1-(3-Chlorophenyl)-3-(4-phenyl-1,3-thiazol-2-yl)urea is unique due to the presence of both a chlorophenyl group and a phenylthiazolyl group. This combination imparts distinct chemical properties, such as enhanced stability and specific reactivity, which may not be present in similar compounds.
Properties
Molecular Formula |
C16H12ClN3OS |
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Molecular Weight |
329.8 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-3-(4-phenyl-1,3-thiazol-2-yl)urea |
InChI |
InChI=1S/C16H12ClN3OS/c17-12-7-4-8-13(9-12)18-15(21)20-16-19-14(10-22-16)11-5-2-1-3-6-11/h1-10H,(H2,18,19,20,21) |
InChI Key |
HFTUYKYVCIDUEH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)NC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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